InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3
. The Canonical SMILES representation is CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O
. Synthesis Methods
The synthesis of bis(4-diethylaminophenyl)methanol typically involves the reaction of 4-diethylaminobenzaldehyde with a suitable reducing agent or alcohol in the presence of a catalyst. A common method includes:
Structural Characteristics
Bis(4-diethylaminophenyl)methanol has a unique molecular structure characterized by:
The compound features a central carbon atom bonded to two phenyl rings substituted with diethylamino groups, which significantly influence its electronic properties and reactivity .
Reactivity and Reactions
Bis(4-diethylaminophenyl)methanol can participate in various chemical reactions, including:
Mechanistic Insights
The mechanism of action for bis(4-diethylaminophenyl)methanol primarily revolves around its role as a nucleophile in various organic transformations. The diethylamino groups increase electron density on the aromatic rings, facilitating nucleophilic attack on electrophilic centers.
Properties Overview
These properties make bis(4-diethylaminophenyl)methanol suitable for various applications in organic synthesis and material science .
Scientific Applications
Bis(4-diethylaminophenyl)methanol has several applications across different fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0